Tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
Description
Tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate (CAS: 2920426-94-2) is a spirocyclic compound featuring a bicyclic framework with a tetrahydrofuran (2-oxa) ring fused to an azetidine (7-aza) ring via a spiro junction at the 3.4 position. The stereochemistry at the 5-position is specified as (S)-configuration, with substituents including a hydroxymethyl (-CH2OH) and a methyl (-CH3) group.
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-5-12(4,7-15)13(6-14)8-17-9-13/h15H,5-9H2,1-4H3/t12-/m0/s1 |
InChI Key |
BGSBOSKFCNZQQQ-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@]1(CN(CC12COC2)C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC1(CN(CC12COC2)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Spirocyclic Compounds
Physicochemical and Reactivity Differences
- Hydrophilicity : The target compound’s hydroxymethyl group enhances water solubility compared to tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, which has a single hydroxy group. The chlorosulfonyl derivative (CAS 2225144-48-7) is likely less soluble due to its bulky sulfonyl group .
- Reactivity: The amino group in the (7R)-7-amino analog (InChIKey: DJQMEIQMZYMIIH-MRVPVSSYSA-N) facilitates nucleophilic reactions, such as acylations or alkylations, whereas the hydroxymethyl group in the target compound may participate in oxidation or esterification .
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group undergoes acid-mediated cleavage to yield the free amine, a critical step in pharmaceutical synthesis.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic acid | CH₂Cl₂, 0°C to RT | 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane | 92% | |
| HCl (gaseous) | Dioxane, 0°C | Corresponding ammonium chloride salt | 85% |
This reaction is pivotal for accessing the secondary amine, which can participate in further functionalization (e.g., alkylation, acylation) .
Oxidation of the Hydroxymethyl Group
The primary alcohol is oxidized to a carboxylic acid, enabling conjugation or salt formation.
| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Pyridinium chlorochromate (PCC) | CH₂Cl₂ | 0°C to RT | 5-carboxy-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate | 78% | |
| KMnO₄ | H₂O/acetone | 50°C | Same as above | 65% |
The stereochemistry at C5 remains intact during oxidation due to the rigid spiro framework.
Nucleophilic Substitution at the Hydroxymethyl Group
The alcohol undergoes Mitsunobu or SN2 reactions to form ethers or esters.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, ROH (e.g., benzyl alcohol) | 5-(benzyloxymethyl) derivative | 83% | |
| Tosylation | TsCl, pyridine | 5-(tosyloxymethyl) intermediate | 91% |
The tosylate intermediate is highly reactive, enabling subsequent displacements with nucleophiles (e.g., azide, thiols) .
Ring-Opening Reactions
The spirocyclic ether (2-oxa ring) undergoes acid- or base-catalyzed ring opening.
| Condition | Reagent | Product | Outcome | Source |
|---|---|---|---|---|
| H₂SO₄ (cat.) | H₂O, reflux | Vicinal diol via oxonium ion intermediate | Ring-opened diol (72%) | |
| NaH | THF, 0°C | Alkoxide intermediate for alkylation | Functionalized amine (68%) |
Ring-opening reactions are stereospecific, dictated by the (5S) configuration.
Cross-Coupling Reactions
The spiroamine participates in palladium-catalyzed couplings after Boc deprotection.
These reactions highlight its utility in constructing complex pharmacophores .
Reductive Amination
The free amine (post-Boc removal) reacts with aldehydes/ketones under reductive conditions.
| Carbonyl Substrate | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | NaBH₃CN | N-(4-chlorobenzyl)amine derivative | 89% | |
| Cyclohexanone | H₂ (1 atm), Ra-Ni | N-cyclohexylamine analog | 74% |
Key Reaction Insights
-
Steric Effects : The tert-butyl group and spirocyclic system impose steric constraints, favoring reactions at the hydroxymethyl and amine sites .
-
Solvent Sensitivity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitutions, while nonpolar solvents stabilize the spirocyclic core.
-
Temperature Dependence : Oxidation and cross-coupling reactions require strict temperature control to prevent side reactions .
This compound’s multifunctional reactivity makes it invaluable in medicinal chemistry, particularly for synthesizing kinase inhibitors and protease-targeted therapeutics .
Q & A
Q. What are the most reliable synthetic routes for preparing tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate?
The synthesis typically involves multi-step reactions starting from spirocyclic precursors. Key steps include:
- Enantioselective formation : Use chiral catalysts to control stereochemistry at the (5S)-position, followed by hydroxymethylation via reductive amination or nucleophilic substitution .
- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is introduced early to stabilize the azaspiro system, with final deprotection under acidic conditions (e.g., TFA) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (using EtOH/water mixtures) ensures >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR spectroscopy : 1H/13C NMR confirms the spirocyclic framework, stereochemistry, and functional groups (e.g., hydroxymethyl resonance at δ ~3.5 ppm) .
- X-ray crystallography : SHELX software refines crystal structures to validate bond angles and spatial arrangement .
- HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, while high-resolution MS confirms molecular weight .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (ee) during synthesis?
- Chiral auxiliaries : Employ (R)- or (S)-proline derivatives to induce asymmetry during ring closure .
- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
- Monitoring ee : Circular dichroism (CD) or chiral HPLC (e.g., Daicel columns) quantifies enantiomeric ratios .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
- Target engagement assays : Surface plasmon resonance (SPR) or thermal shift assays confirm direct binding to purported targets (e.g., kinases) .
Q. How does the spirocyclic architecture influence its pharmacokinetic properties?
- Conformational rigidity : Reduces metabolic degradation by cytochrome P450 enzymes compared to linear analogs .
- LogP optimization : The tert-butyl group enhances lipophilicity (predicted LogP ~2.1), improving blood-brain barrier penetration in neurological studies .
Q. What computational methods predict binding modes of this compound with biological targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with receptors (e.g., GPCRs) using the spirocyclic core as a scaffold .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Free-energy perturbation (FEP) : Quantifies binding affinity changes for structure-activity relationship (SAR) studies .
Methodological Notes
- Contradiction analysis : Cross-validate conflicting solubility data (e.g., DMSO vs. aqueous buffers) using dynamic light scattering (DLS) .
- Stability testing : Store the compound at -20°C under nitrogen to prevent Boc group hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
